3,4-Dichloro-2-fluoromandelic acid
Description
Contextualizing 3,4-Dichloro-2-fluoromandelic Acid within Halogenated Aromatic Acids
This compound is a distinct member of the halogenated aromatic acid family. Its structure is defined by a mandelic acid core with two chlorine atoms at the 3 and 4 positions and a fluorine atom at the 2 position of the phenyl ring. This specific substitution pattern differentiates it from other halogenated mandelic acids, such as 2-chloromandelic acid or 3,5-difluoromandelic acid, and influences its reactivity and potential applications. unimelb.edu.autandfonline.com The presence of multiple halogen atoms can significantly alter the electronic properties of the aromatic ring and the acidity of the carboxylic acid group.
The synthesis of such a specifically substituted compound often starts from a correspondingly substituted benzaldehyde (B42025). For instance, processes have been developed for producing various fluorobenzaldehydes from halogenated benzaldehydes, which can then serve as precursors. google.comgoogleapis.com The synthesis of related compounds like 2,6-dichloro-4-fluorobenzaldehyde (B1424262) highlights the methods used to introduce specific halogen patterns on a benzene (B151609) ring, which is a crucial step in obtaining the desired mandelic acid derivative. patsnap.com
Overview of Research Significance in Synthetic Organic Chemistry
Substituted mandelic acids, including their halogenated derivatives, are of considerable interest in synthetic organic chemistry. They serve as versatile precursors for a wide array of pharmaceuticals and other fine chemicals. researchgate.net For example, (R)-mandelic acid is a key intermediate in the production of semisynthetic cephalosporin (B10832234) antibiotics, while both (R)- and (S)-enantiomers are utilized as chiral resolving agents. lgcstandards.com
The unique structural features of halogenated mandelic acids make them valuable building blocks. The halogen atoms can serve as handles for further chemical modifications through various coupling reactions, allowing for the construction of more complex molecular architectures. acs.org Research into halogenated derivatives of mandelic acid has explored their use in creating chiral coordination polymers and metal-organic frameworks (MOFs), where the halogens can participate in intermolecular interactions, influencing the resulting three-dimensional structures. unimelb.edu.autandfonline.com
Historical Development of Substituted Mandelic Acid Research in Organic Synthesis
The study of mandelic acid and its derivatives has a long history, dating back to its discovery in 1831 from the hydrolysis of amygdalin, an extract of bitter almonds. wikipedia.org Initially, its antibacterial properties were a primary focus. wikipedia.orgaspireskin.co.uk Over time, the focus of research expanded to the synthesis and applications of its various substituted forms.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichloro-2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSLYGPIXPFIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,4 Dichloro 2 Fluoromandelic Acid
Stereoselective and Enantioselective Synthesis Approaches
The creation of specific stereoisomers of chiral molecules like 3,4-dichloro-2-fluoromandelic acid is of paramount importance, as different enantiomers can exhibit vastly different biological activities. Stereoselective and enantioselective synthesis methods aim to produce a single desired stereoisomer, avoiding the need for challenging and often inefficient separation of racemic mixtures.
Chiral Auxiliaries and Asymmetric Catalysis
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in a reaction. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Asymmetric catalysis, on the other hand, employs a chiral catalyst to control the stereochemistry of a reaction. This approach is often more efficient than the use of stoichiometric chiral auxiliaries, as a small amount of the catalyst can generate a large quantity of the chiral product. For the synthesis of molecules related to this compound, transition metal catalysts, particularly those based on palladium, have shown considerable promise. For instance, palladium-catalyzed C-H functionalization of mandelic acid derivatives has been reported, demonstrating the potential for direct and selective introduction of functional groups. acs.org In these reactions, the choice of ligand is critical for achieving high enantioselectivity.
Recent developments have also focused on the stereoselective synthesis of fluoroalkenes, which can be precursors to fluorinated mandelic acids. nih.govnih.gov These methods include hydrofluorination of alkynes and cross-coupling reactions, where the stereochemical outcome is controlled by the catalyst and reaction conditions. nih.gov
Chemo-enzymatic Synthesis Strategies
Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient and environmentally friendly processes. frontiersin.orgnih.gov Enzymes, as natural chiral catalysts, can exhibit exceptional levels of stereoselectivity under mild reaction conditions.
For the synthesis of chiral mandelic acids, enzymatic resolutions are a common approach. In this method, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Lipases are frequently used for the resolution of mandelic acid esters.
Regioselective Halogenation Techniques for Aromatic Systems
The precise introduction of halogen atoms at specific positions on an aromatic ring is a critical step in the synthesis of this compound. Regioselective halogenation ensures that the correct substitution pattern is achieved, avoiding the formation of undesired isomers.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to a metal, typically lithium or magnesium, directing deprotonation and subsequent electrophilic quenching to the ortho position.
Transition metal-catalyzed C-H activation has also emerged as a versatile tool for regioselective halogenation. youtube.com Palladium, rhodium, and iridium catalysts have been successfully employed for the direct halogenation of C-H bonds, often with high regioselectivity controlled by the directing group and the ligand.
For the synthesis of fluorinated aromatic compounds, electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. researchgate.net The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents already present on the aromatic ring. In some cases, a blocking group strategy may be necessary to achieve the desired regioselectivity.
Optimization of Reaction Pathways and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. This involves a systematic investigation of various reaction parameters, including temperature, solvent, catalyst loading, and reaction time.
Design of Experiments (DoE) is a statistical approach that allows for the efficient optimization of multiple reaction variables simultaneously. By systematically varying the reaction parameters and analyzing the results, the optimal conditions can be identified with a minimum number of experiments.
For the synthesis of complex molecules like this compound, the choice of solvent can have a significant impact on the reaction outcome. acs.org High-throughput screening of different solvents can help identify the optimal medium for a particular transformation. Similarly, the selection of the appropriate catalyst and ligands is critical for achieving high catalytic activity and selectivity.
Table 1: Optimization of a Generic Palladium-Catalyzed C-H Arylation Reaction acs.org
| Entry | Catalyst (mol %) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | None | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | None | K₂CO₃ | Toluene | 100 | 38 |
| 3 | Pd(OAc)₂ (10) | PPh₃ | K₂CO₃ | Toluene | 100 | 62 |
| 4 | Pd(OAc)₂ (10) | XPhos | K₂CO₃ | Toluene | 100 | 85 |
| 5 | Pd(OAc)₂ (10) | XPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 6 | Pd(OAc)₂ (10) | XPhos | Cs₂CO₃ | Dioxane | 100 | 95 |
| 7 | Pd(OAc)₂ (10) | XPhos | Cs₂CO₃ | Dioxane | 80 | 91 |
This is a representative table illustrating the process of reaction optimization. The specific conditions and results would vary depending on the exact substrates and desired transformation.
Novel Precursor Derivatization for Target Compound Synthesis
The development of novel precursors can open up new and more efficient synthetic routes to complex target molecules. This often involves the strategic introduction of functional groups that can be readily transformed into the desired moiety in a later step.
For the synthesis of this compound, a potential strategy could involve the synthesis of a suitably substituted benzaldehyde (B42025) or acetophenone (B1666503) precursor. For example, 2,4-dichloroacetophenone can be prepared via a Friedel-Crafts acylation of 1,3-dichlorobenzene. google.com Subsequent functional group manipulations, including fluorination and oxidation, could then lead to the target mandelic acid.
Another approach could involve the use of organometallic reagents derived from functionalized haloaromatics. For instance, a Grignard or organolithium reagent prepared from a dichlorofluorobromobenzene could be reacted with glyoxylic acid or a derivative to construct the mandelic acid backbone. The success of such a strategy would depend on the chemoselective formation of the organometallic reagent without interfering with the other halogen substituents.
The exploration of novel building blocks and synthetic disconnections continues to be a major driver of innovation in the synthesis of complex aromatic compounds.
Chemical Reactivity and Derivatization Strategies of 3,4 Dichloro 2 Fluoromandelic Acid
Exploration of Nucleophilic and Electrophilic Substitution Reactions
The structure of 3,4-Dichloro-2-fluoromandelic acid presents multiple sites for both nucleophilic and electrophilic attack, primarily centered on the aromatic ring and the α-carbon.
Nucleophilic Substitution:
Nucleophilic substitution reactions can occur at either the benzylic α-carbon or on the aromatic ring itself.
At the α-Carbon: The hydroxyl group at the chiral α-carbon is a poor leaving group. Therefore, for a nucleophilic substitution to occur at this position, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions or by transformation into a sulfonate ester (e.g., tosylate or mesylate). The subsequent reaction can proceed via an S(_N)1 or S(_N)2 mechanism. An S(_N)2 reaction, involving backside attack by a nucleophile, would lead to an inversion of stereochemistry at the chiral center. libretexts.orglibretexts.org Conversely, an S(_N)1 mechanism would proceed through a planar carbocation intermediate, stabilized by the adjacent phenyl ring, resulting in a racemic mixture of products. libretexts.org
On the Aromatic Ring: The aromatic ring is rendered significantly electron-deficient by the three halogen substituents. This electronic characteristic makes the ring susceptible to Nucleophilic Aromatic Substitution (S(_N)Ar). In S(_N)Ar reactions, a strong nucleophile attacks the ring and displaces one of the leaving groups. The fluorine atom, due to its high electronegativity and ability to stabilize the intermediate Meisenheimer complex, is often a more facile leaving group than chlorine in such reactions, particularly when positioned ortho or para to an activating group (though in this case, all substituents are deactivating for electrophilic attack, they activate the ring for nucleophilic attack). Therefore, nucleophiles are expected to preferentially substitute the fluorine atom or one of the chlorine atoms. smolecule.com
Electrophilic Substitution:
At the α-Carbon: Electrophilic substitution at the α-carbon is possible via the formation of an enol or enolate intermediate. msu.edusketchy.com The acidity of the α-hydrogen is a critical factor for these reactions. libretexts.org However, compared to simple ketones, the enol concentration of carboxylic acids is generally lower, making such reactions less facile. libretexts.org
On the Aromatic Ring: The presence of three strongly electron-withdrawing halogens deactivates the benzene (B151609) ring towards Electrophilic Aromatic Substitution (S(_E)Ar). These reactions, which are characteristic of benzene and its activated derivatives, would be exceptionally difficult to achieve with this compound and would necessitate harsh reaction conditions.
Stereochemical Aspects of Reactions Involving the Chiral Center
The α-carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Any reaction occurring at this chiral center must be considered in terms of its stereochemical outcome.
As discussed, S(_N)2 reactions at the α-carbon are expected to proceed with a complete inversion of the stereochemical configuration. libretexts.org In contrast, S(_N)1 reactions would lead to racemization, producing an equal mixture of both enantiomers. libretexts.org The choice of solvent and the nature of the nucleophile and leaving group can influence the competition between these two pathways.
Studies on other mandelic acid derivatives have shown that stereoselectivity can be controlled. For instance, the chiral recognition of variously substituted mandelic acid compounds has been demonstrated, highlighting that interactions involving the phenyl ring and its substituents play a key role. organic-chemistry.org The metabolism of mandelic acid in biological systems can also be stereoselective, with different metabolic routes for (R)- and (S)-enantiomers. libretexts.org This underscores the importance of the three-dimensional arrangement of the functional groups in determining the molecule's reactivity.
| Reaction Type at α-Carbon | Expected Stereochemical Outcome | Influencing Factors |
| S(_N)2 | Inversion of configuration | Strong nucleophile, polar aprotic solvent, good leaving group |
| S(_N)1 | Racemization (mixture of enantiomers) | Weak nucleophile, polar protic solvent, stable carbocation intermediate |
| Enzymatic | High stereoselectivity (retention or inversion) | Specific enzyme active site geometry |
Formation of Complex Derivatives and Analogs
The functional groups of this compound serve as handles for the synthesis of a wide array of derivatives.
The carboxyl group is readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification: Esters can be synthesized via several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. researchgate.net For more sterically hindered alcohols or under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed. researchgate.net
Amidation: Amide bond formation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form the acyl chloride, or peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netnih.gov
| Reaction | Reagents and Conditions | Product |
| Fischer Esterification | R'-OH, cat. H(_2)SO(_4), heat | Ester |
| Steglich Esterification | R'-OH, DCC, DMAP, CH(_2)Cl(_2) | Ester |
| Amidation (via Acyl Chloride) | 1. SOCl(_2); 2. R'R''NH | Amide |
| Amidation (Peptide Coupling) | R'R''NH, EDC, HOBt, DMF | Amide |
The bifunctional nature of this compound allows for intramolecular cyclization reactions to form heterocyclic structures.
Lactone Formation: Hydroxy acids can undergo intramolecular esterification to form cyclic esters known as lactones. The feasibility of this reaction depends on the thermodynamic stability of the resulting ring. Direct cyclization of this compound itself is unlikely due to the strained four-membered ring that would form. However, derivatives with longer chains could be designed to form more stable five- or six-membered lactones. youtube.com
Furanone Analogs: The chemistry of 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid, provides a potential, though speculative, route to heterocyclic derivatives. nih.gov These furanones are highly reactive molecules. nih.gov It is conceivable that under certain oxidative or rearrangement conditions, derivatives of this compound could potentially be transformed into furanone-like structures, which are themselves valuable synthetic intermediates. nih.govunipi.it Halogenated furanones are known to undergo a variety of transformations, including nucleophilic substitutions and ring transformations, offering pathways to diverse heterocyclic systems. unipi.it
Dimerization and Polymerization Studies of Analogous Dihalo-Organic Acid Systems
The behavior of this compound in forming larger assemblies like dimers and polymers can be inferred from studies on analogous systems.
Dimerization: Carboxylic acids readily form stable cyclic dimers through intermolecular hydrogen bonding between their carboxyl groups. sketchy.comnih.gov This dimerization is particularly prevalent in the gas phase and in non-polar aprotic solvents. libretexts.orgresearchgate.net The formation of these hydrogen-bonded dimers significantly influences the physical properties of the acid, such as its boiling point and solubility. Theoretical and experimental studies on benzoic acid and its derivatives confirm the stability of these dimeric structures. nih.gov
| Dimerization Property | Typical Values for Aromatic Carboxylic Acids |
| Dimerization Energy (Gas Phase) | Approx. -2 to -4 kcal/mol |
| O-H···O Bond Distance | ~1.6 - 1.8 Å |
| C=O···H Bond Angle | ~120° |
Polymerization: Mandelic acid and its derivatives are valuable monomers for the synthesis of biodegradable polyesters, which are analogs of polystyrene. researchgate.net Poly(mandelic acid) (PMA) can be prepared through the ring-opening polymerization of mandelic acid O-carboxyanhydrides (manOCAs). researchgate.net By analogy, this compound could serve as a monomer for novel polyesters. The incorporation of halogen atoms into the polymer backbone would be expected to impart modified properties, such as increased thermal stability, flame retardancy, and a higher glass transition temperature, making them potentially useful for specialized applications.
Biocatalytic and Enzymatic Transformations Involving Mandelic Acid Scaffolds
Enantioselective Biotransformations for Halogenated Mandelic Acid Synthesis
Enantiomerically pure halogenated mandelic acids are crucial building blocks for various bioactive compounds. The enzymatic synthesis of these molecules primarily relies on the ability of enzymes to distinguish between enantiomers or to create a specific stereocenter with high fidelity.
Key enzymatic strategies include:
Kinetic Resolution: This process involves the use of an enzyme that selectively reacts with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For instance, hydrolases like lipases can selectively hydrolyze one enantiomer of a racemic ester of a halogenated mandelic acid, allowing for the separation of the unreacted ester and the hydrolyzed acid. mdpi.com
Asymmetric Synthesis: This approach creates a chiral center from a prochiral substrate. For example, (R)-specific oxynitrilases can convert chlorinated benzaldehydes and cyanide into the corresponding chlorinated mandelic acid or its amide with a high degree of enantioselectivity (ee > 90%). researchgate.net This principle can be extended to dichlorofluorinated benzaldehyde (B42025) precursors to synthesize compounds like 3,4-Dichloro-2-fluoromandelic acid.
Deracemization: This technique converts a racemic mixture into a single enantiomer, achieving a theoretical yield of 100%. Enzymatic deracemization is a promising route for producing enantiomerically pure fluorinated arylcarboxylic acids. mdpi.com
While there is no evidence of D-2-fluoro mandelic acid acting as a catalyst, it is a product of such stereoselective biotransformations. nih.gov The enzymatic degradation of only the L-isomer of a racemic mixture, such as DL-4-fluoroglutamate, by bacterial cells is another method to obtain the pure D-isomer. ucd.ie
| Enzymatic Method | Description | Application Example |
| Kinetic Resolution | Selective transformation of one enantiomer from a racemic mixture. | Lipase-catalyzed hydrolysis of one enantiomer of a racemic fluorinated arylcarboxylic acid ester. mdpi.com |
| Asymmetric Synthesis | Creation of a chiral molecule from a prochiral precursor. | (R)-oxynitrilase converts a substituted benzaldehyde and cyanide to an (R)-mandelic acid derivative. researchgate.net |
| Deracemization | Conversion of a racemic mixture into a single, pure enantiomer. | Enzymatic deracemization of synthetic blocks for "chiral switching" of racemic pharmaceuticals. mdpi.com |
| Selective Degradation | Degradation of one enantiomer, leaving the other untouched. | Bacterial degradation of L-4-fluoroglutamate to resolve the racemate and isolate D-4-fluoroglutamate. ucd.ie |
Enzyme-Mediated Derivatization and Functionalization
Enzymes are not only used for chiral synthesis but also for the specific modification and functionalization of halogenated aromatic scaffolds. These transformations can introduce or alter functional groups, preparing the molecule for further synthetic steps.
Oxidative and reductive enzymes are pivotal in the metabolism and biotransformation of a wide range of compounds, including those containing halogens. nih.govnih.gov
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is renowned for its ability to catalyze a vast array of oxidation reactions. youtube.com In the context of halogenated compounds, P450s can perform several key transformations:
Hydroxylation: P450s can insert an oxygen atom from molecular oxygen into a C-H bond, a fundamental reaction in drug metabolism. youtube.comyoutube.com This is crucial for modifying aromatic rings.
Oxidative Dehalogenation: These enzymes can facilitate the removal of a halogen atom, which is often a key step in detoxification and biodegradation pathways. nih.govresearchgate.net This process can make the compound more hydrophilic and less toxic. nih.gov
Furan (B31954) Oxidation: As an example of their oxidative power, P450s catalyze the oxidation of furan rings, leading to reactive intermediates that can be further processed. nih.govnih.gov This demonstrates their capability to act on diverse heterocyclic and aromatic systems.
Reductive Dehalogenation: Under anaerobic or low-oxygen conditions, some P450 enzymes can catalyze the reductive removal of halogens, a process important for the degradation of highly halogenated pollutants. nih.govresearchgate.net
D-amino acid oxidase (DAAO): This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. youtube.comuniprot.org DAAO is industrially significant in the two-step process to produce 7-aminocephalosporanic acid from cephalosporin (B10832234) C. nih.gov Enzymes from microbial sources like Rhodotorula gracilis and Trigonopsis variabilis show much higher catalytic efficiency compared to mammalian DAAO for this transformation. nih.gov This enzymatic system could theoretically be applied to the D-isomers of halogenated amino acid precursors to generate chiral keto acids, which are valuable synthetic intermediates.
| Enzyme System | Catalytic Function | Relevance to Halogenated Compounds | Example |
| Cytochrome P450 | Monooxygenation (e.g., hydroxylation, epoxidation) | Oxidative or reductive dehalogenation, hydroxylation of aromatic rings. nih.govnih.gov | Oxidation of furan rings; metabolism of halogenated alkanes. nih.govnih.gov |
| D-amino acid oxidase | Oxidative deamination of D-amino acids. | Chiral synthesis of α-keto acids from halogenated D-amino acid precursors. | Conversion of cephalosporin C in the production of antibiotics. nih.gov |
A typical cascade might involve:
A Chemical Step: A chemical catalyst is used to create a key intermediate. For example, a palladium-catalyzed cross-coupling reaction could form a C-C bond. acs.org
An Enzymatic Step: The intermediate is then transformed by one or more enzymes. For instance, a carboxylic acid reductase (CAR) could reduce a carboxylic acid to an aldehyde, followed by an ene-reductase (ERED) to selectively reduce a C=C double bond. mdpi.com
These cascades are highly versatile and have been used to synthesize chiral fragrance aldehydes and chiral amines from simple precursors. mdpi.comkaust.edu.sa By combining biocompatible chemical reactions with multi-enzyme systems, it is possible to design novel synthetic routes to complex halogenated molecules like derivatives of this compound. mdpi.comrsc.org
| Step | Reaction Type | Catalyst | Function |
| 1 | Chemical Synthesis | Metal Catalyst (e.g., Pd, Au) | Forms a key intermediate, such as a substituted cinnamic acid or a ketone from an alkyne. mdpi.comkaust.edu.sa |
| 2 | Biocatalytic Reduction | Carboxylic Acid Reductase (CAR) | Converts a carboxylic acid group to an aldehyde. mdpi.com |
| 3 | Biocatalytic Reduction | Ene Reductase (ERED) / Imine Reductase (IRED) | Selectively reduces a double bond or an imine to create a chiral center. mdpi.comrsc.org |
Investigation of Enzyme Specificity and Promiscuity with Halogenated Substrates
Enzyme specificity refers to an enzyme's ability to selectively bind to a particular substrate and catalyze a single type of reaction. jackwestin.comunacademy.com This selectivity is determined by the precise three-dimensional structure of the enzyme's active site. libretexts.org
There are several types of enzyme specificity:
Absolute Specificity: The enzyme acts on only one specific substrate.
Group Specificity: The enzyme acts on a group of molecules with a specific functional group. worthington-biochem.com
Linkage Specificity: The enzyme targets a specific type of chemical bond. worthington-biochem.com
Stereochemical Specificity: The enzyme is specific to one stereoisomer (e.g., D- or L-isomer) of a substrate. worthington-biochem.com
While many enzymes are highly specific, others exhibit promiscuity , which is the ability to catalyze reactions on substrates other than their native ones. nih.gov This "relaxed specificity" is a key engine of evolutionary innovation and is crucial for the application of enzymes in biocatalysis with non-natural, synthetic substrates like halogenated compounds. ucd.ienih.gov For example, enzymes that naturally degrade non-halogenated aromatic compounds have been found to have sufficiently relaxed specificities to also transform fluorinated or chlorinated derivatives. ucd.ie This promiscuity allows researchers to screen existing enzyme libraries to find catalysts for novel transformations or to use directed evolution to engineer enzymes with enhanced activity and specificity for a desired halogenated substrate. nih.gov
| Specificity Type | Description | Example |
| Absolute Specificity | Catalyzes only one reaction on a single substrate. worthington-biochem.com | Sucrase only hydrolyzes sucrose. |
| Group Specificity | Acts on molecules with specific functional groups (e.g., amino, phosphate). worthington-biochem.com | Pepsin cleaves peptide bonds adjacent to aromatic amino acids. |
| Stereochemical Specificity | Acts only on a particular D- or L-isomer. worthington-biochem.com | L-amino acid oxidase will not act on D-amino acids. |
| Enzyme Promiscuity | The ability of an enzyme to catalyze reactions on non-native substrates. nih.gov | Bacterial enzymes that degrade aromatic compounds also acting on fluorinated analogs. ucd.ie |
Investigation of Metabolic Pathways and Biochemical Interactions Non Clinical
In Vitro Metabolic Fate Studies of Halogenated Mandelic Acid Analogs
The in vitro metabolic fate of novel compounds is often first assessed using robust cell line models that recapitulate key metabolic functions of organs like the liver. The HepG2 cell line, a human liver carcinoma cell line, is frequently employed for this purpose due to its maintenance of several liver-specific metabolic activities. nih.gov Studies on other xenobiotics in HepG2 cells have demonstrated their utility in identifying potential metabolites. acs.orgnih.gov
For halogenated mandelic acid analogs, in vitro systems are crucial for identifying primary metabolic transformations. Research on similar halogenated compounds, such as derivatives of 17α-ethynyloestradiol, has shown that the type and position of the halogen substituent significantly influence the metabolic profile. nih.gov For instance, hydroxylation and dealkylation are common metabolic routes observed for various compounds in human liver S9 fractions. nih.gov In the case of 3,4-Dichloro-2-fluoromandelic acid, one could anticipate that HepG2 cells would facilitate initial metabolic reactions such as hydroxylation, dehalogenation, or conjugation.
Table 1: Potential In Vitro Metabolic Reactions in HepG2 Cells for Halogenated Aromatic Compounds
| Metabolic Reaction | Description | Potential Outcome for this compound |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring, often catalyzed by cytochrome P450 enzymes. | Formation of hydroxylated dichlorofluoromandelic acid isomers. |
| Dehalogenation | Removal of a halogen atom (Cl or F), which can occur oxidatively or reductively. | Replacement of a chlorine or fluorine atom with a hydroxyl group. |
| Conjugation | Addition of endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility for excretion. | Formation of glucuronide or sulfate conjugates of the parent compound or its metabolites. |
Identification of Non-Clinical Metabolites and Their Precursors
The identification of metabolites is key to understanding the biotransformation of a xenobiotic. For this compound, no specific metabolites have been documented in the public literature. However, by examining the metabolism of analogous structures, potential metabolic products can be inferred. The metabolism of mandelic acid itself can be linked to pathways involving aromatic amino acids. For instance, (R)-mandelic acid can be produced from L-phenylalanine through a series of enzymatic reactions. nih.gov
Furthermore, the metabolism of other halogenated aromatic compounds often involves initial hydroxylation followed by ring cleavage. The degradation of chlorobenzene, for example, proceeds through hydroxylation to form catechol intermediates. nih.gov It is plausible that this compound could be metabolized to a dihydroxylated intermediate, analogous to how 3,4-dihydroxymandelic acid is a metabolite in tyrosine metabolism.
Enzymatic Biotransformation in Model Organisms
Microorganisms are highly adept at degrading halogenated aromatic compounds and serve as excellent models for studying enzymatic biotransformation pathways. nih.gov The biodegradation of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) involves enzymes that can cleave ether linkages and dehalogenate the aromatic ring. nih.gov Flavin-dependent monooxygenases are particularly important, catalyzing dehalogenation with the concurrent incorporation of a hydroxyl group. nih.gov
The biotransformation of this compound in microbial systems could foreseeably proceed through a series of enzymatic steps. These might include initial oxidative dehalogenation catalyzed by mono- or dioxygenases, followed by ring-cleavage dioxygenases that break open the aromatic ring, leading to intermediates that can enter central metabolic pathways.
Table 2: Key Enzyme Classes in Microbial Degradation of Halogenated Aromatics
| Enzyme Class | Function | Relevance to this compound |
| Monooxygenases | Catalyze the insertion of one oxygen atom into the substrate, often leading to hydroxylation and dehalogenation. nih.gov | Could initiate the degradation by removing a halogen and adding a hydroxyl group. |
| Dioxygenases | Incorporate both atoms of molecular oxygen, often leading to the formation of cis-diols and subsequent ring cleavage. nih.gov | Could be involved in the cleavage of the aromatic ring after initial modifications. |
| Hydrolases | Catalyze the cleavage of bonds by adding water. | May play a role in later stages of the degradation pathway. |
Impact on Endogenous Metabolic Pathways and Metabolic Networks
Xenobiotics can perturb endogenous metabolic networks. Given the structural similarity of mandelic acid to metabolites of aromatic amino acids, this compound could potentially interfere with tryptophan and tyrosine metabolism. Imbalances in these pathways are associated with various physiological and neurological states. nih.govnih.gov
The metabolism of tryptophan down the kynurenine (B1673888) pathway and the conversion of tyrosine to catecholamines are critical processes. nih.govsci-hub.se An excess of a xenobiotic structurally similar to pathway intermediates could competitively inhibit enzymes or alter the transport of essential amino acids. researchgate.net For example, studies have shown that the bioavailability of tyrosine can be affected by other compounds, leading to shifts in its metabolic fate. nih.gov Therefore, it is conceivable that this compound could modulate the activity of enzymes or transporters involved in tryptophan and tyrosine metabolism, though specific interactions remain to be experimentally determined.
Stable Isotope Labeling for Pathway Elucidation
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds and understanding their contribution to metabolic pathways. acs.orgnih.gov By labeling a compound like this compound with stable isotopes such as ¹³C or ²H (deuterium), its journey through a biological system can be monitored using mass spectrometry and NMR spectroscopy. acs.orgacs.org
This methodology allows for the unambiguous identification of metabolites derived from the parent compound, distinguishing them from the endogenous metabolic background. acs.orgnih.gov A stable isotope-assisted metabolomics workflow would involve introducing the labeled compound to an in vitro system (like HepG2 cells) or a model organism, followed by analysis to detect the isotopic signature in downstream metabolites. acs.org This approach provides definitive evidence for metabolic pathways and can quantify the flux through different biotransformation routes. nih.govyoutube.com
Table 3: Common Stable Isotopes Used in Metabolism Studies
| Isotope | Natural Abundance (%) | Application in Metabolomics |
| ¹³C | ~1.1 | Used to trace the carbon skeleton of a molecule through metabolic pathways. nih.gov |
| ²H (D) | ~0.015 | Can be used to probe specific reaction mechanisms, such as C-H bond cleavage. acs.org |
| ¹⁵N | ~0.37 | Useful for tracing the metabolism of nitrogen-containing compounds. |
| ¹⁸O | ~0.20 | Can be used to investigate hydroxylation and other oxygen-transfer reactions. |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
One-Dimensional and Multi-dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental to structural analysis.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of 3,4-Dichloro-2-fluoromandelic acid, distinct signals would be expected for the protons of the aromatic ring, the methine proton (the CH group attached to the hydroxyl and carboxyl groups), and the hydroxyl and carboxylic acid protons. The aromatic region would likely display complex splitting patterns due to the coupling between the remaining two aromatic protons and the fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. chemistrysteps.comsigmaaldrich.com The methine proton would appear as a singlet or a doublet if coupled to the fluorine, and its chemical shift would be in the region typical for protons alpha to both an oxygen and a carboxylic acid. The protons of the hydroxyl and carboxylic acid groups are typically broad and their chemical shifts can vary with solvent and concentration. sigmaaldrich.comwashington.edu
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. udel.eduthieme-connect.de For this compound, separate signals would be anticipated for the two aromatic carbons bearing chlorine atoms, the fluorine-bearing aromatic carbon, the remaining aromatic carbons, the methine carbon, and the carboxyl carbon. The carbon atoms directly bonded to the electronegative halogens (Cl, F) would be significantly deshielded, appearing at higher chemical shifts. thieme-connect.deissuu.com Carbon-fluorine coupling (¹JC-F, ²JC-F, etc.) would be observable, providing further structural confirmation. udel.edu
Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning the proton and carbon signals and establishing the connectivity within the molecule.
Expected ¹H and ¹³C NMR Data (Illustrative) Note: This table is predictive and based on known chemical shift ranges for similar functional groups and substituted aromatic systems. Actual experimental values may vary.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity / Coupling |
| Aromatic CH | 7.0 - 8.5 | 115 - 140 | Multiplet, coupling to other protons and fluorine |
| Methine CH(OH) | 5.0 - 5.5 | 70 - 80 | Singlet or doublet (C-F coupling) |
| Carboxyl COOH | 10.0 - 13.0 | 170 - 185 | Broad singlet |
| Hydroxyl OH | Variable | - | Broad singlet |
| Aromatic C-Cl | - | 130 - 145 | Singlet |
| Aromatic C-F | - | 155 - 165 | Doublet (¹JC-F) |
Solid-State NMR for Crystalline Forms
For the analysis of this compound in its crystalline solid form, solid-state NMR (ssNMR) would be the technique of choice. Unlike solution-state NMR, ssNMR provides insights into the molecular structure and packing within the crystal lattice. This can be particularly useful for identifying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely employed to obtain high-resolution spectra of solid samples.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of this compound. By measuring the mass with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₅Cl₂FO₃), the expected exact mass would be calculated, and the characteristic isotopic pattern of the two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would be a key diagnostic feature in the mass spectrum.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as the cleavage of the bond between the methine carbon and the aromatic ring. The resulting fragmentation pattern would serve as a fingerprint for the compound's structure.
Expected Mass Spectrometry Data
| Analysis Type | Expected Result |
| Molecular Formula | C₈H₅Cl₂FO₃ |
| Exact Mass | [M-H]⁻ or [M+H]⁺ peak corresponding to the calculated exact mass |
| Isotopic Pattern | Characteristic pattern for two chlorine atoms (M, M+2, M+4) |
| Key MS/MS Fragments | Loss of H₂O, CO, CO₂, and cleavage of the C-C bond to the aromatic ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy would reveal the presence of key functional groups in this compound. thermofisher.comnanobioletters.comresearchgate.net The spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would give a strong, sharp peak around 1700-1750 cm⁻¹. The O-H stretch of the alcohol group would appear as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be found in the fingerprint region (below 1300 cm⁻¹). spectrabase.comchemicalbook.com
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl bonds would be expected to produce strong signals in the Raman spectrum.
Expected Vibrational Spectroscopy Data
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Weak |
| Alcohol O-H | 3200 - 3600 (broad) | Weak |
| Aromatic C-H | > 3000 | Strong |
| Carboxylic Acid C=O | 1700 - 1750 (strong, sharp) | Moderate |
| Aromatic C=C | 1400 - 1600 | Strong |
| C-Cl | 600 - 800 | Strong |
| C-F | 1000 - 1300 | Moderate |
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research
Despite a comprehensive search of scientific literature and chemical databases, specific experimental or computational spectroscopic data for the compound this compound is not publicly available. As a result, a detailed article focusing on its advanced spectroscopic characterization, as requested, cannot be generated at this time.
While general principles of these spectroscopic techniques are well-established for characterizing similar halogenated and chiral molecules, the absence of specific data for this compound prevents a scientifically accurate and detailed discussion as outlined in the requested structure. The generation of data tables and detailed research findings is therefore not possible.
Further research, either through direct experimental measurement or computational chemical modeling, would be required to elucidate the specific spectroscopic properties of this compound.
Computational Chemistry and Theoretical Studies of Halogenated Mandelic Acids
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity Prediction
For instance, in related compounds like dichloro-hydroxyquinoline, DFT calculations have been instrumental in understanding their electronic properties. While direct studies on 3,4-Dichloro-2-fluoromandelic acid are not prevalent, the methodologies applied to similar structures provide a robust framework for its analysis.
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial to its function and reactivity. Computational methods are used to explore the potential energy surface of a molecule and identify its most stable conformers. For mandelic acid, both DFT-B3LYP and ab initio MP2 calculations have predicted non-planar forms to be the lowest energy structures. researchgate.net The conformational landscape of mandelic acid has been a subject of specific investigation. researchgate.net Raman spectroscopy, in conjunction with theoretical calculations and molecular dynamics, has been successfully used to determine the specific rotamers of mandelic acid in both solid and aqueous states. researchgate.net This approach could be extended to this compound to understand how the additional halogen atoms influence its preferred spatial arrangement.
Theoretical calculations are highly effective in predicting various spectroscopic properties, which can then be validated against experimental data. For mandelic acid and its derivatives, DFT calculations have been used to compute infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov The calculated vibrational wavenumbers and chemical shifts often show good agreement with experimental findings. nih.govresearchgate.net For example, the sharpness of the O-H stretching mode in the experimental IR spectrum of mandelic acid, supported by calculations, suggests the absence of intermolecular dimerization. researchgate.net Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic spectra, such as UV-Vis and electronic circular dichroism (ECD), which is important for chiral molecules. researchgate.net
Table 1: Predicted Spectroscopic Data for a Hypothetical Halogenated Mandelic Acid Analog
| Spectroscopic Data | Predicted Value | Method |
| IR Frequency (cm⁻¹) | ||
| O-H stretch | ~3400 | B3LYP/6-311G |
| C=O stretch | ~1750 | B3LYP/6-311G |
| C-Cl stretch | ~750 | B3LYP/6-311G** |
| ¹³C NMR Chemical Shift (ppm) | ||
| Carboxyl C | ~175 | GIAO-B3LYP |
| Alpha C | ~70 | GIAO-B3LYP |
| Aromatic C-Cl | ~130 | GIAO-B3LYP |
| UV-Vis λmax (nm) | ~260 | TD-DFT |
Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.
Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design to understand how a ligand might bind to a protein's active site. For mandelic acid derivatives, molecular docking and subsequent molecular dynamics simulations have been used to study their interactions with enzymes like aminopeptidase (B13392206) N. benthamdirect.com These simulations revealed that coordination with the catalytic zinc ion in the enzyme's active site is crucial for inhibitory activity. benthamdirect.com Similarly, docking studies have elucidated the different binding modes of R and S enantiomers of mandelic acid with the antibiotic vancomycin. researchgate.net Such studies could predict the potential biological targets for this compound and guide the design of more potent inhibitors.
Reaction Mechanism Elucidation using Computational Methods
Quantitative Structure-Activity Relationship (QSAR) Studies on Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity. While no QSAR studies were found for this compound itself, the methodology has been successfully applied to other halogenated compounds. For example, 3D-QSAR and Comparative Molecular Field Analysis (CoMFA) have been used to build predictive models for the receptor-binding affinities of halogenated estradiol (B170435) derivatives. nih.gov These models use steric and electrostatic field descriptors to predict activity and can guide the design of new compounds with enhanced properties. nih.gov A similar approach could be employed for a series of halogenated mandelic acids to predict their potential biological activities based on their structural features.
Applications As Synthetic Intermediates in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
There is no available information in the searched scientific literature to suggest that 3,4-Dichloro-2-fluoromandelic acid is currently used as a precursor in the synthesis of complex organic molecules. The reactivity of the acid and hydroxyl groups, in theory, allows for a variety of chemical transformations. The chlorine and fluorine substituents on the phenyl ring could also be exploited for cross-coupling reactions or to modulate the electronic properties of a target molecule. However, without experimental data, any proposed synthetic utility remains purely speculative.
Chiral Building Block in Asymmetric Synthesis
The potential for this compound to be used as a chiral building block in asymmetric synthesis is theoretically plausible, given that it possesses a stereocenter at the alpha-carbon. Chiral mandelic acid derivatives are frequently employed to introduce stereochemistry into molecules. researchgate.netnih.govnih.govmdpi.com Resolution of the racemic mixture of this compound would yield the individual enantiomers, which could then, in principle, be used to construct enantiomerically pure complex molecules. Nevertheless, there are no published studies detailing the resolution of this specific compound or its application in asymmetric synthesis.
Role in the Development of Fine Chemicals and Specialty Chemicals
Fine chemicals and specialty chemicals are characterized by their high purity and specific applications. dcfinechemicals.com Halogenated aromatic compounds are often key intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials with specific properties. While one could hypothesize that this compound might serve as a building block for such applications, there is no concrete evidence in the available literature to support this.
Catalyst or Ligand in Organic Transformations
The concept of using mandelic acid derivatives in catalysis is not without precedent. For instance, the use of certain amino acids and their derivatives as organocatalysts is a well-established field. nih.gov However, there is no information to suggest that this compound or the related D-2-fluoro mandelic acid has been investigated or utilized as a stereoselective catalyst or as a ligand in organic transformations.
Future Research Directions and Unexplored Avenues in 3,4 Dichloro 2 Fluoromandelic Acid Research
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. Future research on 3,4-dichloro-2-fluoromandelic acid should prioritize the development of sustainable synthetic pathways. Traditional methods for the synthesis of mandelic acids often involve harsh reaction conditions and the use of toxic reagents. mdpi.com Green chemistry principles offer a roadmap for innovation in this area.
Key areas of focus should include:
Catalytic Approaches: The exploration of novel metal-free and earth-abundant metal catalysts for the key synthetic steps could significantly reduce the environmental impact. For instance, the use of carbocatalysts like graphene oxide has shown promise in the halogenation of aromatic compounds. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a continuous flow process for the synthesis of this compound could lead to higher yields and purity while minimizing waste.
Alternative Solvents: The replacement of conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable synthesis. ucl.ac.uk
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Metal-Free Catalysis | Reduced toxicity, lower cost, and easier purification. | Development of organocatalysts or carbocatalysts for halogenation and asymmetric reduction steps. |
| Flow Chemistry | Improved safety, scalability, and process control; higher yields. | Design and optimization of a continuous flow reactor for the multi-step synthesis. |
| Green Solvents | Reduced environmental impact and improved worker safety. | Investigation of reaction kinetics and solubility in water, ionic liquids, or deep eutectic solvents. |
Exploration of Novel Biocatalytic Systems for Specific Transformations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral pharmaceuticals, offering high selectivity and mild reaction conditions. jocpr.com The stereospecific synthesis of (R)- or (S)-3,4-dichloro-2-fluoromandelic acid is a prime candidate for biocatalytic approaches. Research in this area should focus on the discovery and engineering of enzymes capable of catalyzing key transformations.
Potential biocatalytic strategies include:
Nitrilases and Nitrile Hydratases/Amidases: A well-established route to chiral α-hydroxy acids involves the enzymatic hydrolysis of the corresponding cyanohydrin. nih.gov Screening for and engineering nitrilases or a combination of nitrile hydratases and amidases that can tolerate the sterically demanding and electron-deficient substrate, 3,4-dichloro-2-fluorobenzaldehyde (B3027615) cyanohydrin, would be a significant advancement.
Ketoreductases (KREDs): The asymmetric reduction of a corresponding α-keto acid precursor using engineered ketoreductases is another viable and highly stereoselective strategy. mdpi.com The development of KREDs with high activity and selectivity for the 2-fluoro-3,4-dichlorophenylglyoxylic acid would be a key objective.
Dioxygenases: For the initial functionalization of the aromatic ring, dioxygenases could be explored for the selective introduction of hydroxyl groups, potentially offering a more sustainable alternative to traditional chemical oxidation methods. nih.gov
| Enzyme Class | Target Reaction | Potential Advantages |
| Nitrilase | Cyanohydrin to Mandelic Acid | Direct, one-step conversion with high enantioselectivity. |
| Nitrile Hydratase/Amidase | Cyanohydrin to Mandelic Acid | Two-step enzymatic cascade, potentially offering broader substrate scope. |
| Ketoreductase (KRED) | α-Keto Acid to Mandelic Acid | High stereoselectivity in the reduction step. |
| Dioxygenase | Aromatic Hydroxylation | Regioselective introduction of hydroxyl groups under mild conditions. |
Advanced Mechanistic Studies of Chemical and Biochemical Transformations
A deep understanding of the reaction mechanisms underpinning the synthesis and transformation of this compound is crucial for process optimization and the rational design of new derivatives. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Areas for investigation include:
Chemical Synthesis: Detailed kinetic and spectroscopic studies of the key chemical steps, such as the halogenation and asymmetric reduction, can provide insights into the transition states and intermediates involved. This knowledge can be used to optimize reaction conditions and catalyst design.
Biochemical Transformations: For biocatalytic routes, understanding the enzyme-substrate interactions at the molecular level is paramount. rsc.org Techniques such as X-ray crystallography of the enzyme-substrate complex, coupled with molecular dynamics simulations, can reveal the structural basis for substrate specificity and enantioselectivity. This information is invaluable for protein engineering efforts aimed at improving enzyme performance. rsc.org
Metabolic Fate: Investigating the metabolic pathways of this compound and its derivatives in biological systems is essential for any potential therapeutic applications. capes.gov.br This includes identifying the enzymes responsible for its metabolism and characterizing the resulting metabolites.
Integration of AI and Machine Learning in Synthetic Design and Metabolomic Prediction
Applications in the context of this compound research include:
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be apparent to human chemists. By training these algorithms on vast reaction databases, they can identify the most promising disconnections and reaction conditions.
Predictive Modeling: Machine learning models can be developed to predict the physicochemical properties, bioactivity, and toxicity of novel derivatives of this compound. This can help to prioritize the synthesis of the most promising candidates, saving time and resources.
Metabolic Pathway Prediction: AI algorithms can be used to predict the metabolic fate of this compound in cellular systems, aiding in the design of compounds with improved pharmacokinetic profiles. nih.gov
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis | To identify novel and efficient synthetic routes. | Acceleration of the synthesis of new derivatives. |
| Predictive Modeling | To predict properties, bioactivity, and toxicity of new compounds. | Prioritization of synthetic targets and reduction of experimental effort. |
| Metabolomic Prediction | To predict the metabolic fate and potential metabolites. | Design of compounds with improved drug-like properties. |
Expanding the Scope of Derivatization for New Chemical Entities
The true potential of this compound lies in its utility as a scaffold for the creation of new chemical entities with diverse applications. Its functional groups—the carboxylic acid, the hydroxyl group, and the halogenated aromatic ring—provide multiple points for derivatization.
Future research should explore:
Ester and Amide Libraries: The synthesis of a diverse library of esters and amides from the carboxylic acid functionality can lead to compounds with a wide range of biological activities. nih.gov These derivatives could be screened for applications in areas such as agrochemicals, pharmaceuticals, and materials science.
Ether and Acyl Derivatives: Modification of the α-hydroxyl group to form ethers or esters can significantly alter the molecule's polarity and hydrogen bonding capacity, potentially leading to improved cell permeability and metabolic stability. nih.gov
Cross-Coupling Reactions: The chlorine atoms on the aromatic ring can serve as handles for various cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures. acs.org This opens up possibilities for creating novel compounds with tailored electronic and steric properties. The introduction of fluorine can also influence the reactivity and biological activity of the resulting compounds. mdpi.com
The synthesis and evaluation of mandelic acid derivatives have shown promise in the development of new anticancer agents. Furthermore, the derivatization of mandelic acid is a key strategy in the cosmetics and pharmaceutical industries for developing innovative products. marketresearchfuture.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Dichloro-2-fluoromandelic acid, and what methodological considerations are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step halogenation and fluorination. For example, nitric acid or chlorine can be used as chlorinating agents, with ethanol or water as solvents. Catalysts like aluminum chloride (AlCl₃) may enhance reaction efficiency. Yield optimization requires strict control of stoichiometry, temperature (e.g., 80–120°C), and reaction time. Purification via recrystallization or column chromatography is essential to isolate the target compound .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural elucidation can be achieved using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C and ¹⁹F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation. Cross-validation with infrared (IR) spectroscopy ensures functional group identification .
Q. How can researchers determine the physicochemical properties (e.g., melting point, solubility) of this compound using standardized protocols?
- Methodological Answer : Melting point determination via differential scanning calorimetry (DSC) under inert gas flow ensures accuracy. Solubility profiles should be tested in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) at controlled temperatures (20–25°C). Partition coefficients (log P) can be measured using shake-flask methods followed by HPLC analysis .
Advanced Research Questions
Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound in aquatic systems?
- Methodological Answer : Simulate aquatic environments by exposing the compound to UV light, microbial consortia, or oxidizing agents (e.g., hydrogen peroxide). Monitor degradation products using LC-MS/MS and quantify half-lives. Isotopic labeling (e.g., ¹⁸O or ²H) can trace reaction intermediates. Environmental fate models should incorporate data on hydrolysis rates and sediment adsorption coefficients .
Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR, MS) when analyzing this compound derivatives?
- Methodological Answer : Contradictions often arise from stereochemical complexity or halogen-fluorine coupling. Use 2D NMR techniques (COSY, NOESY) to resolve spatial arrangements. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) clarifies fragmentation patterns. Computational modeling (DFT calculations) can predict spectral signatures and validate experimental data .
Q. What strategies can be employed to assess the toxicokinetic profile of this compound in mammalian models?
- Methodological Answer : Conduct in vivo studies with rodents to measure absorption, distribution (plasma/tissue sampling), metabolism (urine/bile analysis via LC-MS), and excretion. Physiologically based pharmacokinetic (PBPK) modeling integrates these data to predict human exposure risks. Biomarker identification (e.g., urinary metabolites) enhances biomonitoring accuracy. Dose-response relationships should be established using OECD Guideline 417 protocols .
Data Contradiction and Validation
Q. How can researchers address discrepancies in reported synthetic yields or byproduct formation for this compound?
- Methodological Answer : Systematically vary reaction parameters (e.g., temperature, catalyst loading) using design-of-experiments (DoE) approaches. Byproduct identification via GC-MS or NMR helps pinpoint competing reaction pathways. Reproducibility testing across multiple labs with standardized protocols (e.g., ICH Q2 guidelines) mitigates variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
